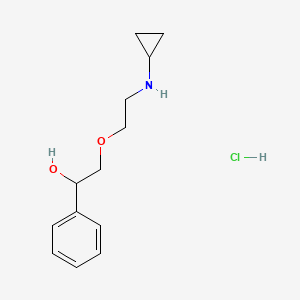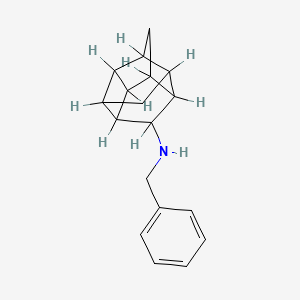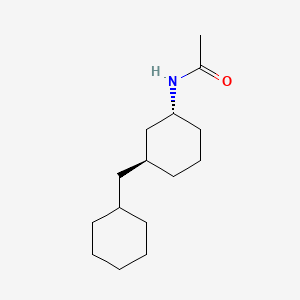
N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine is a complex organic compound characterized by the presence of an acetyl group attached to a cyclohexylmethylcyclohexylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine typically involves the acetylation of 3-cyclohexylmethylcyclohexylamine. This process can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group may play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include modulation of signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylcysteine: Known for its antioxidant properties.
N-Acetylglucosamine: Involved in the biosynthesis of glycoproteins and glycolipids.
N-Acetylaspartate: Plays a role in neuronal health and function.
Uniqueness
N-Acetyl-(E)-3-cyclohexylmethylcyclohexylamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
97702-86-8 |
|---|---|
Formule moléculaire |
C15H27NO |
Poids moléculaire |
237.38 g/mol |
Nom IUPAC |
N-[(1R,3S)-3-(cyclohexylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C15H27NO/c1-12(17)16-15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h13-15H,2-11H2,1H3,(H,16,17)/t14-,15+/m0/s1 |
Clé InChI |
MSNGKQAMRGJVCW-LSDHHAIUSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1CCC[C@H](C1)CC2CCCCC2 |
SMILES canonique |
CC(=O)NC1CCCC(C1)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


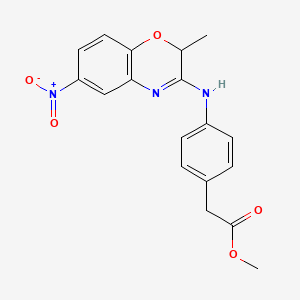
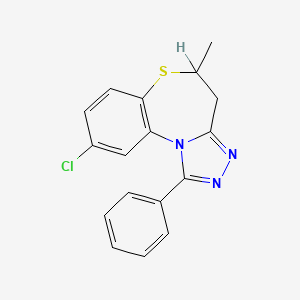

![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)
![6-(4-methoxyphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12740984.png)

![9-(2-chlorophenyl)-3-methyl-N-(1H-pyrrol-2-ylsulfonyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12741010.png)

